molecular formula C13H14N8O2 B612033 Molidustat CAS No. 1154028-82-6

Molidustat

カタログ番号 B612033
CAS番号: 1154028-82-6
分子量: 314.3
InChIキー: IJMBOKOTALXLKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molidustat is a drug that acts as an HIF prolyl-hydroxylase inhibitor and thereby increases endogenous production of erythropoietin, which stimulates the production of hemoglobin and red blood cells . It is currently in Phase III clinical trials for the treatment of anemia caused by chronic kidney disease .


Synthesis Analysis

The synthesis of Molidustat involves a lead optimization program that identified BAY-908 as a promising hit . An improved overall yield of about 50% for the synthesis of Molidustat based on the starting material 1,2,3-triazole was achieved .


Molecular Structure Analysis

Molidustat’s molecular structure involves bidentate iron binding, involving one core nitrogen and the nitrogen of the neighboring 2-pyridyl ring, forming a five-membered ring with the Fe 2+ cation .


Chemical Reactions Analysis

Molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, has potential to treat anemia associated with CKD through increased erythropoietin production and improved iron availability .

科学的研究の応用

  • Long-Term Efficacy in CKD : Molidustat has shown effectiveness in the long-term management of anemia associated with CKD. It was well-tolerated over periods of up to 36 months and demonstrated efficacy comparable to darbepoetin and epoetin in patients with CKD both on and off dialysis (Akizawa et al., 2019).

  • Phase 2b Study Results : In a set of phase 2b studies, molidustat effectively maintained hemoglobin levels within target ranges in CKD patients, both on dialysis and not on dialysis, when switched from darbepoetin or epoetin. These studies highlighted its potential as a well-tolerated treatment alternative (Macdougall et al., 2018).

  • MIYABI Program Findings : The MIYABI program, consisting of several phase 3 studies, demonstrated molidustat's efficacy and safety in Japanese patients on hemodialysis. It maintained target hemoglobin levels and showed noninferiority to darbepoetin (Akizawa et al., 2021).

  • Effect on Iron Metabolism : Molidustat influences iron metabolism by increasing iron availability in patients not on dialysis, which could be beneficial for treating CKD-associated anemia (Akizawa et al., 2019).

  • Phase 3 Trial in ESA-Naive Patients : In a randomized phase 3 trial, molidustat was shown to be an efficacious and generally well-tolerated alternative to darbepoetin for treating renal anemia in Japanese patients who were not undergoing dialysis and were not receiving ESA treatment (Yamamoto et al., 2021).

  • Initial Human Studies : Initial studies in healthy male volunteers demonstrated that molidustat can increase endogenous EPO levels, suggesting its potential for treating renal anemia (Böttcher et al., 2018).

  • Drug-Drug Interactions : The interaction of molidustat with atazanavir, an inhibitor of UGT1A1, indicated that molidustat's exposure can increase upon coadministration with atazanavir. This finding is crucial for considering potential drug interactions in clinical use (van der Mey et al., 2020).

  • Treatment in Peritoneal Dialysis Patients : A phase 3 study showed that molidustat maintained target hemoglobin levels in more than half of the Japanese patients with renal anemia undergoing peritoneal dialysis and was well tolerated (Akizawa et al., 2021).

  • Discovery and Development : The discovery and development of molidustat, including its synthesis and structure-activity relationship, provided insights into its potential as an orally bioavailable HIF-PH inhibitor for treating anemia in CKD patients (Beck et al., 2018).

  • Effects on Post-Renal Anemia Treatment : A study on mice suggested that molidustat, when initiated after the onset of renal anemia, reversed anemia and improved certain renal abnormalities, though it did not restore renal function (Li et al., 2020).

Safety And Hazards

Molidustat has been generally well tolerated in phase IIb clinical trials . In patients not receiving dialysis, Molidustat increases iron availability . In patients receiving hemodialysis, further investigation is required to understand fully the mechanisms underlying iron mobilization associated with Molidustat .

将来の方向性

Molidustat is currently being investigated in clinical phase III trials as Molidustat sodium for the treatment of anemia in patients with CKD . The MIYABI studies are designed to demonstrate the efficacy of Molidustat treatment compared with darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD . The results of these studies will provide further evidence for the efficacy and safety of Molidustat in the treatment of anemia associated with CKD .

特性

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151089
Record name Molidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Molidustat

CAS RN

1154028-82-6
Record name Molidustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Molidustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Molidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLIDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.9 g (8.8 mmol) of the compound from Example 3A and 1.9 g (9.7 mmol) of the compound from Example 16A are initially introduced into 25 ml ethyl acetate and 504 mg (4.4 mmol) TFA are added at RT. The mixture is stirred under reflux for 16 h, then cooled to 5° C. and subsequently stirred for a further 2 h. The solid formed is filtered off, washed with ethyl acetate and dried first in air and thereafter under a high vacuum. 1.7 g of product are obtained.
Name
compound
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Citations

For This Compound
749
Citations
I Flamme, F Oehme, P Ellinghaus, M Jeske… - PloS one, 2014 - journals.plos.org
Oxygen sensing by hypoxia-inducible factor prolyl hydroxylases (HIF-PHs) is the dominant regulatory mechanism of erythropoietin (EPO) expression. In chronic kidney disease (CKD), …
Number of citations: 169 journals.plos.org
H Beck, M Jeske, K Thede, F Stoll, I Flamme… - …, 2018 - Wiley Online Library
… the identification of molidustat (BAY 85‐3934), a novel small‐molecule oral HIF‐PH inhibitor. Molidustat is currently being investigated in clinical phase III trials as molidustat sodium for …
T Akizawa, IC Macdougall, JS Berns, H Yamamoto… - Nephron, 2019 - karger.com
… In preclinical studies, it was found that molidustat was … , molidustat was associated with a reduction in hepcidin mRNA expression in rats [25]. Here, we report the effect of molidustat on …
Number of citations: 29 karger.com
IC Macdougall, T Akizawa, JS Berns… - Clinical journal of the …, 2019 - ncbi.nlm.nih.gov
… to molidustat, with an estimated difference in mean change in hemoglobin levels between molidustat … to molidustat 75 and 150 mg, with estimated differences in mean change between …
Number of citations: 83 www.ncbi.nlm.nih.gov
H Yamamoto, K Nobori, Y Matsuda, Y Hayashi… - American Journal of …, 2021 - karger.com
… Molidustat was evaluated for the treatment of anemia associated with … the molidustat group and 1 in the darbepoetin group. Discussion/Conclusion: In the MIYABI ND-C study, molidustat …
Number of citations: 22 karger.com
M Böttcher, S Lentini, ER Arens… - British Journal of …, 2018 - Wiley Online Library
… of single oral doses of molidustat in healthy male volunteers. … Molidustat was absorbed rapidly, and the mean maximum … following single oral doses of molidustat of 12.5 mg and above. …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
H Yamamoto, K Nobori, Y Matsuda, Y Hayashi… - American Journal of …, 2021 - karger.com
… Molidustat was evaluated in five phase 3 studies, the molidustat once daily improves renal … The present study investigated the safety and efficacy of molidustat in Japanese patients with …
Number of citations: 25 karger.com
WD Figg Jr, MA McDonough, R Chowdhury… - …, 2021 - Wiley Online Library
… Ring binder: Co-crystal structures of human PHD2 with Molidustat and a related inhibitor provide insight into their mode of inhibition. The pyrazolone-pyrimidine rings of Molidustat …
H Yamamoto, M Taguchi, Y Matsuda, K Iekushi… - BMJ open, 2019 - bmjopen.bmj.com
… from the molidustat phase III programme: MolIdustat once … demonstrate the efficacy of molidustat treatment compared with … and pharmacodynamics of molidustat treatment. MIYABI …
Number of citations: 26 bmjopen.bmj.com
L Li, D Nakano, A Zhang, W Kittikulsuth… - Journal of …, 2020 - Elsevier
… Molidustat reversed immune cell infiltration, dehydration, and renal … , molidustat treatment initiated after the onset of nephropathy and renal anemia reversed anemia in mice. Molidustat …
Number of citations: 18 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。